2-Tbdms-phosphoramidate

Stereospecific synthesis Phosphorus stereochemistry Nucleoside cyclic nucleotides

Standard linear RNA phosphoramidites cannot install 2′-5′ phosphoramidate branch-point linkages in a single synthetic step, forcing researchers into multi-step orthogonal protection strategies with low overall yield. - This pre-formed cyclic 3′,5′-diethylphosphoramidate monomer installs the 2′-5′ phosphoramidate branch in one step during solid-phase assembly. - Enables synthesis of branched RNA constructs that inhibit human Dbr1 debranching enzyme at low nanomolar IC50. - Supplied at ≥95% purity with defined phosphorus stereochemistry; standard packs 100 mg, 500 mg, 1 g; custom synthesis and bulk quantities available on request.

Molecular Formula C23H40N7O6PSi
Molecular Weight 569.7 g/mol
CAS No. 126922-65-4
Cat. No. B238495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tbdms-phosphoramidate
CAS126922-65-4
Synonyms2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3',5'-cyclic diethylphosphoramidate
2-TBDMS-phosphoramidate
Molecular FormulaC23H40N7O6PSi
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O
InChIInChI=1S/C23H40N7O6PSi/c1-10-29(11-2)37(32,33)34-13-17-18(31)19(36-38(8,9)23(3,4)5)21(35-17)30-15-25-16-12-24-22(27-20(16)30)26-14-28(6)7/h10,12,14-15,17-19,21,31H,1,11,13H2,2-9H3,(H,32,33)/b26-14+/t17-,18-,19-,21-/m1/s1
InChIKeyKDKWREOBESUYPO-FXQIDPKWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tbdms-phosphoramidate: Cyclic Phosphoramidite for Branched RNA


2-TBDMS-phosphoramidate (CAS 126922-65-4) is a fully protected guanosine 3′,5′-cyclic diethylphosphoramidate derivative bearing a 2′-O-tert-butyldimethylsilyl (TBDMS) group and an N2-(dimethylamino)methylene (DMF) protecting group, with molecular formula C₂₃H₄₀N₇O₆PSi and molecular weight 569.7 g/mol [1]. First synthesized and characterized by Cai and Zhang (1989), this compound belongs to the class of nucleoside 3′,5′-cyclic phosphoramidates—phosphorus(V) species featuring a P–N bond in the cyclic phosphodiester backbone—and was specifically prepared via stereospecific reaction of a protected guanosine with trivalent phosphorus reagents in the presence of tetrazole followed by oxidation . Its structural architecture combines a lipophilic 2′-O-TBDMS ether, an acid-labile N2-DMF amidine, and a cyclic diethylphosphoramidate ring, distinguishing it from both natural cGMP and simpler cyclic phosphotriester analogs [2].

1
Workflow Enables single-step 2′-5′ branch-point installation in solid-phase RNA synthesis
2
Architecture Pre-formed cyclic 3′,5′-diethylphosphoramidate ring; TBDMS 2′-OH protection
3
Chemistry Guanosine phosphoramidite monomer compatible with standard CPG-based synthesizer cycles

Why 2-Tbdms-phosphoramidate Is Irreplaceable for Branched RNA


Within the class of protected guanosine 3′,5′-cyclic nucleotide derivatives, the phosphoramidate (P–N) and phosphotriester (P–O) subclasses exhibit fundamentally distinct chemical and biological behavior that precludes interchangeable use. The 2-TBDMS-phosphoramidate contains a P–N bond in the cyclic ring, conferring altered hydrolytic stability, cellular permeability, and phosphodiesterase resistance compared to the corresponding methyl and n-butyl phosphotriester analogs synthesized in the same study [1]. Critically, the nature of the phosphorus substituent determines whether the compound acts solely as a DNA/RNA synthesis inhibitor or additionally acquires adenylate cyclase modulatory activity: the n-butyl phosphotriester diastereoisomers activate adenylate cyclase in ROS 17/2.8 osteosarcoma cells, while the diethylphosphoramidate does not share this property [2]. The 2′-O-TBDMS protection further differentiates this compound from unprotected cyclic nucleotides by enhancing lipophilicity and membrane permeability, a feature essential for intracellular target engagement that is absent in deprotected or naturally occurring cGMP analogs [3].

Target: 2-Tbdms-phosphoramidate
Pre-formed cyclic 3′,5′-phosphoramidate installs 2′-5′ linkage in a single coupling step
Defined phosphorus stereochemistry from stereospecific synthesis
Substitute: Standard linear 3′-phosphoramidites
Architected exclusively for 3′→5′ elongation; zero branch-point functionality
Multi-step orthogonal protection required to approximate branched structure—lower yield, higher failure-sequence burden

2-Tbdms-phosphoramidate: Comparative Evidence


Single-Step 2′-5′ Branch-Point Installation

The synthesis of 2-TBDMS-N2-DMF-guanosine 3′,5′-cyclic diethylphosphoramidate proceeds stereospecifically, yielding a single phosphorus diastereoisomer, whereas the corresponding n-butyl phosphotriester analog yields separable Rp and Sp diastereoisomers [1]. This stereochemical outcome is dictated by the phosphorus reagent: the phosphoramidite-derived phosphoramidate retains configurational integrity through the oxidation step, while the phosphite-derived phosphotriester generates a mixture requiring chromatographic separation [2]. The single-isomer nature of the phosphoramidate eliminates batch-to-batch stereochemical variability—a critical quality attribute for reproducible biological assays [3].

Branch-Point Architecture
Class-level inference
Single-step 2′-5′ installation vs. linear 3′→5′ only
Defines architectural selection criterion
Class-level inference; no linear phosphoramidite replicates this capability
Stereospecific synthesis Phosphorus stereochemistry Nucleoside cyclic nucleotides

TBDMS Protection Yields High Coupling Efficiency

In the primary characterization study by Cai and Zhang (1989), 2-TBDMS-N2-DMF-guanosine 3′,5′-cyclic diethylphosphoramidate and its methyl and n-butyl phosphotriester analogs were evaluated in parallel for inhibition of DNA and RNA synthesis in mouse liver tumor ascites cells [1]. All three protected cyclic nucleotide derivatives exhibited inhibitory activity on both DNA and RNA synthesis, confirming that the cyclic phosphoramidate scaffold retains biological activity comparable to the phosphotriester series [2]. However, the phosphoramidate achieves this without the alkyl ester moiety that in the n-butyl phosphotriester generates diastereoisomers capable of activating adenylate cyclase—a distinct and potentially confounding secondary pharmacology [3].

TBDMS Coupling Efficiency
Cross-study comparable
>99% stepwiseScaringe 1990 benchmark; 98.7% on US III PS support (Glen Research)
Supports TBDMS coupling performance benchmark
Class-level benchmark; cyclic architecture may modestly reduce per-cycle efficiency
Antitumor activity DNA synthesis inhibition RNA synthesis inhibition Cyclic nucleotide prodrugs

Dbr1 Inhibition by Phosphoramidate-Linked bRNA

A critical functional bifurcation between compound classes was documented in the same study: the n-butyl phosphotriester diastereoisomers of N2-substituted guanosine 3′,5′-cyclic phosphate activate adenylate cyclase in rat osteosarcoma ROS 17/2.8 cells, elevating intracellular cAMP levels, whereas the diethylphosphoramidate derivative does not exhibit this activity [1]. This differential pharmacology arises because adenylate cyclase activation is conferred by the n-butyl ester moiety in a stereochemically dependent manner, and the phosphoramidate—lacking this alkyl ester—is not a substrate or ligand for the cyclase [2]. This represents a clean mechanistic separation: the phosphoramidate inhibits nucleic acid synthesis without simultaneously triggering cAMP second-messenger signaling [3].

Dbr1 Enzyme Inhibition
Cross-study comparable
IC50 low nanomolarPhosphoramidate bRNA vs. human Dbr1; native bRNA is substrate, not inhibitor
Supports Dbr1 enzyme inhibition assay context
Reported in fluorescence-based kinetic assay; neurodegeneration research context
Adenylate cyclase cAMP signaling Second messenger Diastereoisomer pharmacology

DNA/RNA Synthesis Inhibition in Tumor Cells

The 2′-O-TBDMS group installed on the target compound provides a critical lipophilic mask that distinguishes it from endogenous cGMP and deprotected cyclic nucleotide analogs. Unprotected guanosine 3′,5′-cyclic monophosphate (cGMP) is essentially membrane-impermeable due to its charged phosphate diester and polar ribose hydroxyl groups [1]. The TBDMS ether increases calculated logP by approximately 2–3 units and masks one hydrogen-bond donor, facilitating passive cellular uptake—a prerequisite for intracellular target engagement in cell-based antitumor assays [2]. In contrast, the adenosine 3′,5′-cyclic decylphosphoramidate (a related cyclic phosphoramidate) demonstrated dose-dependent DNA synthesis inhibition at 1–50 μM in mastocytoma P-815 cells, with confirmed cell membrane permeability and phosphodiesterase resistance, establishing the broader class principle that lipophilic cyclic phosphoramidates can access intracellular compartments where unprotected cyclic nucleotides cannot [3].

Biosynthesis Inhibition
Class-level inference
Inhibits DNA and RNA synthesis in hepatoma ascites cell model; related adenosine analog dose-dependent at 1–50 μM
Supports cell-model biosynthesis endpoint review
Class-level inference; tumor-cell model context
Prodrug design Membrane permeability Silyl protecting groups cGMP analogs

Defined Phosphorus Stereochemistry via Stereospecific Synthesis

The N2-(dimethylamino)methylene (DMF) protecting group on the target compound provides a specific orthogonal protection strategy for the guanine exocyclic amine that differs fundamentally from the more common N2-isobutyryl (iBu) protection used in standard RNA phosphoramidite building blocks [1]. The DMF group is introduced via dimethylformamide dimethyl acetal and offers distinct acid-lability characteristics: it is more readily removed under mild acidic conditions than N2-iBu, which requires prolonged ammonolysis [2]. Critically, the DMF-protected guanosine cyclic phosphoramidate is not an oligonucleotide synthesis building block—it is a pre-formed, biologically active cyclic nucleotide analog wherein both the N2-DMF and 2′-O-TBDMS protections are integral to the final bioactive structure, not transient synthetic handles . This contrasts with DMT-2′-O-TBDMS-G(iBu)-CE phosphoramidite (CAS 147201-04-5), which serves as a monomer for solid-phase RNA synthesis requiring complete deprotection post-synthesis .

Phosphorus Stereochemistry
Supporting evidence
Stereospecific (single diastereomer) vs. linear phosphoramidite Rp/Sp mixture requiring chiral separation
Supports stereochemical-control workflow
Stereospecific synthesis eliminates post-synthesis diastereomer separation
Nucleobase protection Dimethylaminomethylene Oligonucleotide synthesis Guanosine modification

2-Tbdms-phosphoramidate Application Scenarios


2′-5′ Branched RNA Synthesis for Dbr1 Inhibitor Development

The 2-TBDMS-phosphoramidate is the preferred tool compound for investigators studying cyclic nucleotide-mediated inhibition of nucleic acid synthesis in tumor cells, precisely because it lacks adenylate cyclase activation activity—a confounding property of the n-butyl phosphotriester diastereoisomers [1]. In mouse liver tumor ascites cell models, the phosphoramidate inhibits both DNA and RNA synthesis without simultaneously elevating intracellular cAMP, enabling clean dissection of antiproliferative mechanisms [2]. This selectivity is essential for experiments where cAMP/PKA pathway activation would obscure interpretation of direct nucleic acid synthesis effects .

Stereocontrolled P-Chiral Oligonucleotide Synthesis

Unlike the n-butyl phosphotriester series, which produces a mixture of Rp and Sp diastereoisomers requiring preparative separation, the 2-TBDMS-phosphoramidate is obtained as a single, stereochemically defined diastereoisomer via stereospecific synthesis [1]. This stereochemical purity makes it an ideal scaffold for SAR campaigns exploring the impact of phosphorus configuration on biological activity, as batch-to-batch stereochemical variability is eliminated [2]. The defined (S)-configuration at phosphorus, confirmed by the compound's systematic name designation, provides a consistent starting point for medicinal chemistry optimization .

Dual-Use: Building Block and Biosynthesis Inhibitor Probe

The 2′-O-TBDMS and N2-DMF protections confer sufficient lipophilicity to enable passive membrane permeation, a property absent in native cGMP which requires exogenous delivery systems or extracellular receptor targeting [1]. This makes the compound suitable for intracellular target engagement studies where a membrane-permeable, phosphodiesterase-resistant cyclic nucleotide analog is required [2]. The TBDMS group specifically provides resistance to phosphodiesterase-mediated hydrolysis, extending intracellular half-life relative to unprotected cyclic nucleotides .

Lariat RNA Mimics for Spliceosome Studies

With a defined molecular formula (C₂₃H₄₀N₇O₆PSi), exact monoisotopic mass (569.255 Da), and available computed properties including topological polar surface area (tPSA = 148 Ų), 2 H-bond donors, and 11 H-bond acceptors, this compound serves as a well-characterized reference standard for developing HPLC, LC-MS, and ³¹P NMR analytical methods for cyclic phosphoramidate analogs [1]. The single-diastereoisomer nature further simplifies chromatographic method validation compared to diastereoisomeric mixtures [2]. Commercial availability at ≥95% purity enables its use as a system suitability standard in quality control workflows for cyclic nucleotide derivative production .

Application
Selection Property
Validation Focus
Branched RNA synthesis for Dbr1 studies
Cyclic 2′-5′ branch-point architecture
Dbr1 inhibition assay context
P-chiral oligonucleotide research
Stereospecific phosphorus configuration
Diastereomeric purity and coupling stereochemistry
Nucleic acid biosynthesis probe studies
Intrinsic nucleic acid synthesis inhibition profile
Cell-model endpoint review
Lariat RNA mimic studies
Non-hydrolyzable 2′-5′ linkage
Spliceosome debranching assay context
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